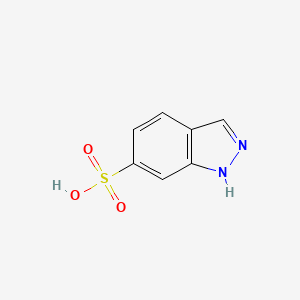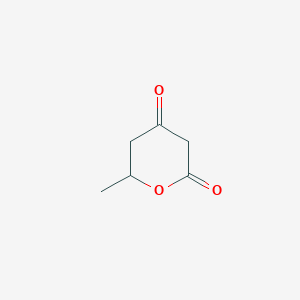
Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Thermochromism : Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate is involved in the synthesis of thermochromic products and related compounds (Markees, 1983).
Potential DNA Cleavage Reagents : Derivatives of this compound have been synthesized for use as potential metal-ion-complex mediated DNA cleavage reagents. These derivatives were specifically designed for conjugation with DNA-binding molecules (Chiu, Brownlee, & Phillips, 1994).
Antibacterial Properties : Studies have shown that derivatives of Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate exhibit significant antibacterial activities, particularly against Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Use in the Coating Industry : Its derivatives are used in the oxidative polymerization of linseed oil, catalyzed by metal complexes. This has practical applications in the coating industry, offering a strategy for substituting cobalt carboxylates (Lima et al., 2015).
Antibacterial Naphthyridin Derivatives : Ethyl 1,4-dihydro-1,4-dihydro-1,10-phenanthroline-3-carboxylate is used in the synthesis of Naphthyridin derivatives, which have shown in vitro antibacterial activity (Nishigaki, Mizushima, & Senga, 1977).
Antibacterial Quinolones : Research on the structure of antibacterial agents like cinoxacin, a derivative of Ethyl 1,4-dihydro-1,10-phenanthroline-3-carboxylate, has contributed to the development of new antibacterial drugs (Rosales et al., 1985).
Theoretical and Spectroscopic Studies : Studies have been conducted on Ethyl 4-oxoquinoline-3-carboxylate derivatives to understand their structural and spectroscopic properties, which is crucial for the development of compounds with biological activities (Rimarčík et al., 2011).
Propriétés
Numéro CAS |
86443-19-8 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18) |
Clé InChI |
YUPWGIFULUYTQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 |
Autres numéros CAS |
49590-04-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-](/img/structure/B3057844.png)
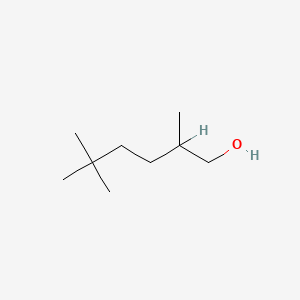
![methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3057849.png)
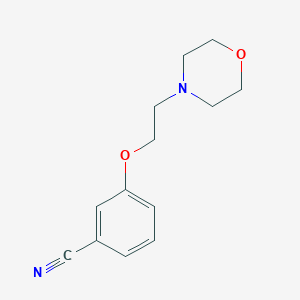

![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)
![4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3057853.png)
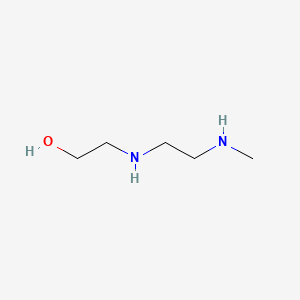
![4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057856.png)


